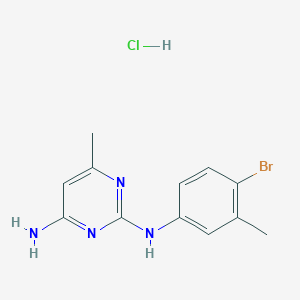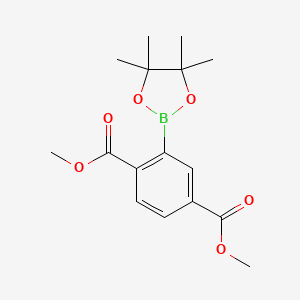
N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride” is a hydrochloride salt of a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-bromo-3-methylphenyl derivative with a 6-methylpyrimidine-2,4-diamine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-bromo-3-methylphenyl group would be attached to one of the nitrogen atoms, and the 6-methyl group would be attached to the carbon atom at the 6-position of the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions at the bromine or amine sites, or it could undergo electrophilic aromatic substitution reactions on the phenyl or pyrimidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The pyrimidine ring and phenyl ring could contribute to its aromaticity and potentially its planarity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties Pyrimidine derivatives, including those substituted with bromine and methyl groups, have been synthesized for various purposes, including as intermediates in the development of pharmaceuticals and materials. For instance, studies on the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted with different groups have revealed their potential as antiviral agents against retroviruses, highlighting the versatility of pyrimidine derivatives in drug development (Hocková et al., 2003). Similarly, research on halogen atom localization in 2-amino-4-arylamino-6-methylpyrimidines has shown significant effects on antimycobacterial activity, suggesting the importance of structural modifications in medicinal chemistry applications (Erkin & Krutikov, 2010).
Applications in Drug Development The modification of pyrimidine rings, including halogenation and alkylation, plays a critical role in developing new pharmaceuticals. The synthesis of 2,4-diamino-5-benzylpyrimidines and analogues has been investigated for their antibacterial properties, demonstrating the potential of pyrimidine derivatives as antibacterial agents (Rauckman & Roth, 1980). Additionally, pyrimidine compounds have been synthesized as non-natural nucleobase analogues, indicating their utility in understanding and manipulating genetic material (Radhakrishnan, Sharma, & Kundu, 2014).
Material Science Applications In materials science, pyrimidine derivatives have been explored for their properties and applications in novel materials. For instance, new polyimides based on pyridine-containing diamine monomers have shown high glass transition temperatures and thermal stability, suggesting applications in high-performance materials (Wang et al., 2008).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. Pyrimidine derivatives are often used in drugs that target DNA or RNA, since pyrimidines are components of these nucleic acids .
Safety and Hazards
The safety and hazards of this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing bromine atoms can be hazardous and should be handled with care. The specific risks would depend on factors like reactivity, volatility, and toxicity, which aren’t clear from the name alone .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models. If it’s a potential material or chemical reagent, research might focus on exploring its physical properties and reactivity .
Propiedades
IUPAC Name |
2-N-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4.ClH/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMOEBRRCCFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Br)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)

![(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2922723.png)
![N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2922724.png)
![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylpropanamide](/img/structure/B2922725.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)
![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)



![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)